

Introduction: The Versatility of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Chloromethyl)-3,5-dimethylisoxazole

Cat. No.: B025358

[Get Quote](#)

4-(Chloromethyl)-3,5-dimethylisoxazole is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and process development. Its isoxazole core, coupled with a reactive chloromethyl group, makes it a valuable intermediate for constructing more complex molecular architectures.^[1] This reagent is notably employed as an annulation agent for building cyclohexenone rings, a common structural motif in natural products like steroids and terpenes.^{[2][3]} Furthermore, its utility extends to the synthesis of novel agrochemicals and a variety of pharmaceuticals, including potential anti-inflammatory and antimicrobial agents.^{[1][4]}

Given its role as a precursor, understanding and precisely controlling its physical properties is paramount for its effective use. The boiling point, in particular, is not merely a physical constant but a critical parameter that dictates the conditions for its purification, influences reaction setups, and informs safety protocols. This guide provides an in-depth examination of the boiling point of **4-(Chloromethyl)-3,5-dimethylisoxazole**, contextualizing its importance from experimental determination to practical application.

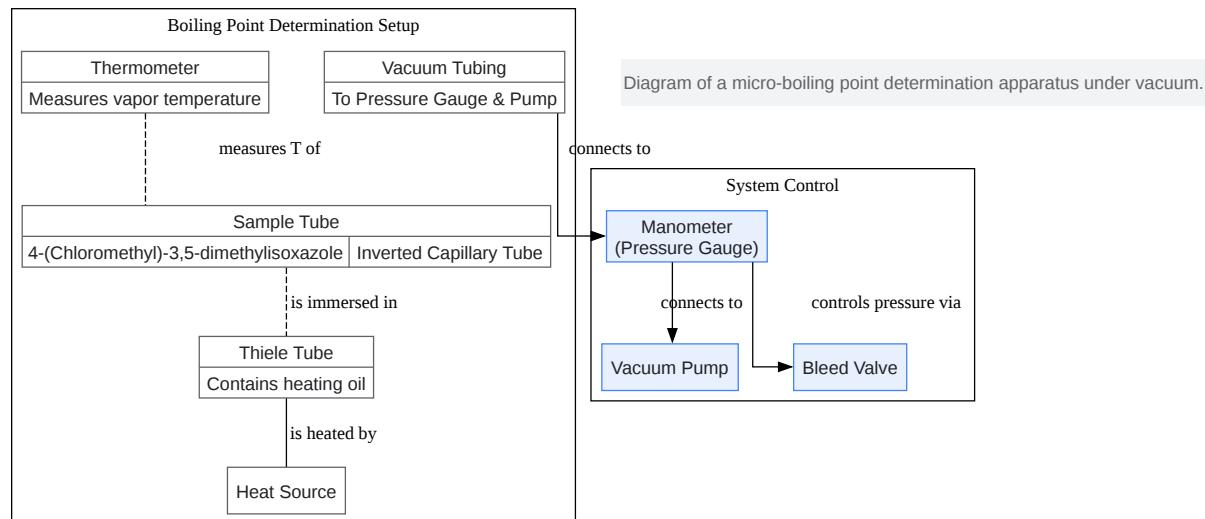
Core Physicochemical Properties

A comprehensive understanding of a reagent begins with its fundamental physicochemical data. These properties are essential for calculating reaction stoichiometry, selecting appropriate solvents, and designing purification strategies.

Property	Value	Source(s)
Boiling Point	87-88 °C at 8 mmHg	[1][2][3][4]
Molecular Formula	C ₆ H ₈ CINO	[1][4]
Molecular Weight	145.59 g/mol	[1][4]
Appearance	Colorless to light yellow liquid	[1][2][5]
Density	~1.173 g/mL at 25 °C	[2][3][4]
Refractive Index	n _{20/D} 1.486	[2]
Flash Point	96 °C (204.8 °F) - closed cup	[6]
CAS Number	19788-37-5	[2][7]

The Boiling Point: A Critical Parameter in Practice

The boiling point of **4-(Chloromethyl)-3,5-dimethylisoxazole** is officially cited at a reduced pressure (87-88 °C at 8 mmHg).[2] This immediately provides a crucial insight: the compound is likely thermally sensitive. Attempting to distill this compound at atmospheric pressure would require a significantly higher temperature, risking decomposition, polymerization, or unwanted side reactions involving the reactive chloromethyl group. Therefore, vacuum distillation is the required method for its purification.


Causality Behind Experimental Choices:

- Purity: Distillation separates the compound from non-volatile starting materials, catalysts (e.g., Zinc Chloride used in some syntheses), and higher-boiling byproducts.[8] The precise boiling point at a given pressure is the key to collecting the pure fraction.
- Reaction Control: In reactions where **4-(Chloromethyl)-3,5-dimethylisoxazole** is a solvent or is used at elevated temperatures, knowing its boiling point under the reaction pressure is essential to prevent loss of material and maintain reaction concentration.
- Safety: Heating a substance requires an awareness of its flash point and boiling point to prevent the creation of flammable vapor concentrations and to avoid uncontrolled boiling or pressure buildup in a closed system.

Experimental Determination of Boiling Point Under Reduced Pressure

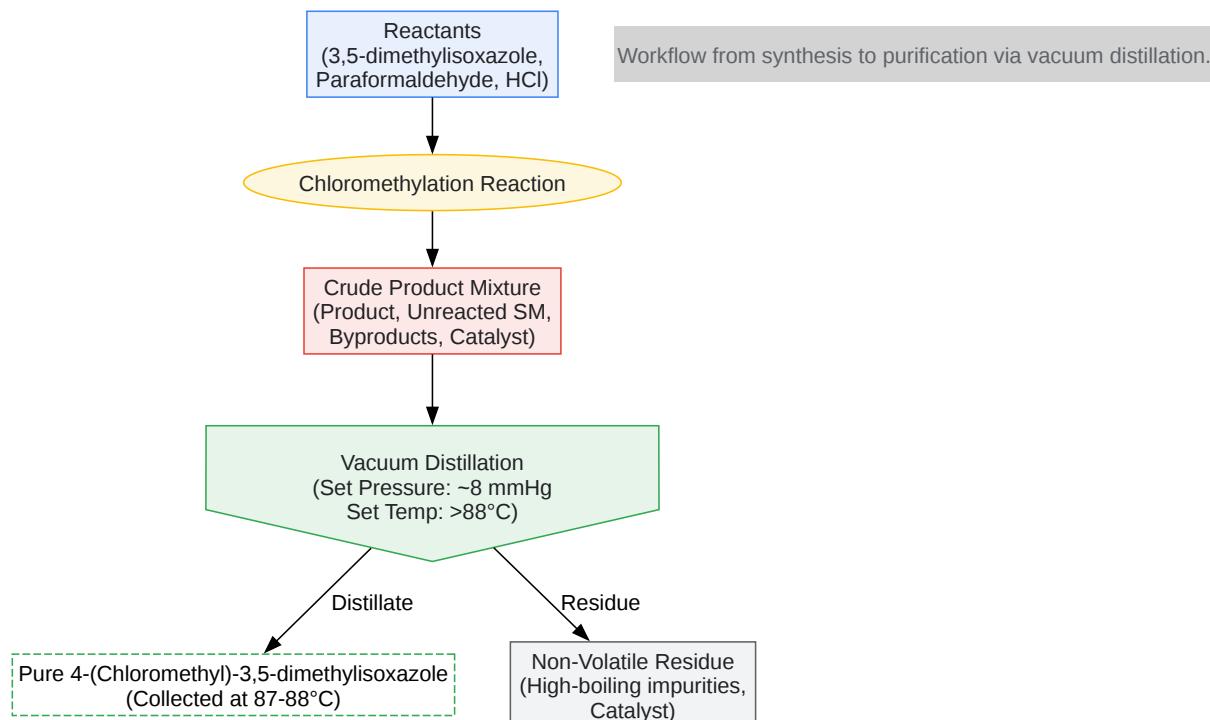
Verifying the boiling point of a sample is a fundamental quality control step. The micro-boiling point method using a capillary tube is a standard and material-efficient technique, readily adapted for vacuum conditions.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure.^[9] By reducing the ambient pressure with a vacuum pump, the temperature required to reach this equilibrium is lowered.^{[10][11]} In the micro-method, a small, inverted capillary tube traps vapor. As the sample is heated, a steady stream of bubbles emerges when the vapor pressure exceeds the system pressure. Upon slow cooling, the exact point when bubbling ceases and the liquid just begins to enter the capillary marks the boiling point.^[9]

[Click to download full resolution via product page](#)

Caption: Apparatus for micro-boiling point determination under vacuum.

Step-by-Step Protocol:


- Preparation: Place 0.5-1 mL of **4-(Chloromethyl)-3,5-dimethylisoxazole** into a small test tube.
- Capillary Insertion: Seal one end of a capillary tube. Place the capillary tube, open-end down, into the test tube.

- Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Heating Bath: Insert the assembly into a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.
- Vacuum Application: Connect the apparatus to a vacuum pump via a trap and a manometer. Evacuate the system to the desired pressure (e.g., 8 mmHg).
- Heating: Gently heat the Thiele tube or oil bath. Stir the bath to ensure even temperature distribution.
- Observation: As the temperature rises, a fine stream of bubbles will emerge from the inverted capillary tube.
- Equilibrium Point: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
- Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature and the precise pressure from the manometer.

Application in Synthesis and Purification Workflow

The synthesis of **4-(Chloromethyl)-3,5-dimethylisoxazole** often involves the chloromethylation of 3,5-dimethylisoxazole. A patented method, for example, uses 3,5-dimethyl isoxazole, paraformaldehyde, and hydrogen chloride.^[8] The final and most critical step of this and similar syntheses is the purification of the crude product.

The workflow leverages the boiling point difference between the desired product and impurities. Vacuum distillation (or "reduced pressure rectification") is employed to isolate the pure compound.^[8]

[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to purification via vacuum distillation.

Safety and Handling Considerations at Elevated Temperatures

Working with **4-(Chloromethyl)-3,5-dimethylisoxazole**, especially during distillation, requires stringent safety protocols due to its hazardous properties.

- Inherent Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[6][12] It causes serious skin and eye irritation and may cause respiratory irritation.[6][12][13] It is also classified as a lachrymator (a substance that irritates the eyes and causes tears).[2][3]
- Engineering Controls: All heating and distillation procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and tightly fitting safety goggles or a face shield.[6]
- Handling Precautions: Avoid contact with skin and eyes.[6] Ensure the distillation apparatus is securely clamped and assembled correctly to prevent leaks. Use a heating mantle with a stirrer for controlled, even heating. Never heat a closed system.
- Storage: The compound is light-sensitive and should be stored under nitrogen in a refrigerator at 2-8°C.[2][3][4]

Conclusion

The boiling point of **4-(Chloromethyl)-3,5-dimethylisoxazole**, 87-88 °C at 8 mmHg, is a cornerstone of its chemical identity and practical utility. It is not an isolated fact but a guiding principle that dictates its purification by vacuum distillation, ensuring the high purity required for its application in advanced pharmaceutical and agrochemical synthesis. An appreciation for this property, from its experimental determination to its role in process safety, is essential for any researcher or scientist utilizing this versatile synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE CAS#: 19788-37-5 [chemicalbook.com]
- 3. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE | 19788-37-5 [chemicalbook.com]
- 4. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]
- 5. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. calpaclab.com [calpaclab.com]
- 8. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. chemical-label.com [chemical-label.com]
- 13. 19788-37-5 Cas No. | 4-(Chloromethyl)-3,5-dimethylisoxazole | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: The Versatility of a Key Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b025358#4-chloromethyl-3-5-dimethylisoxazole-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com